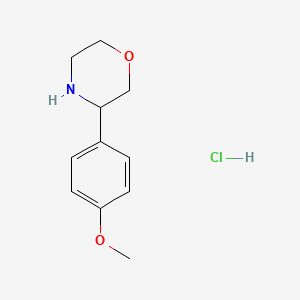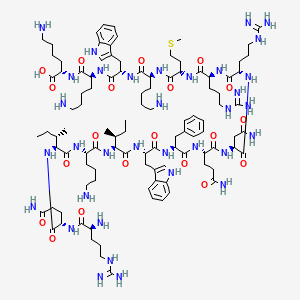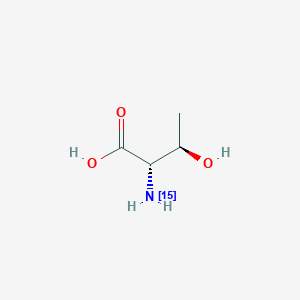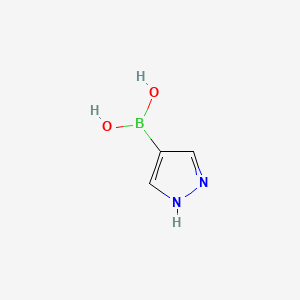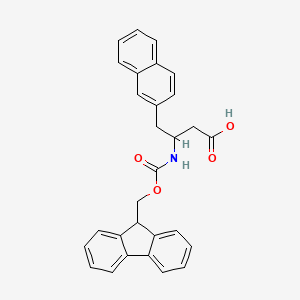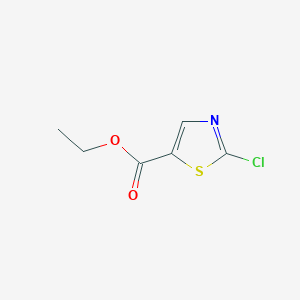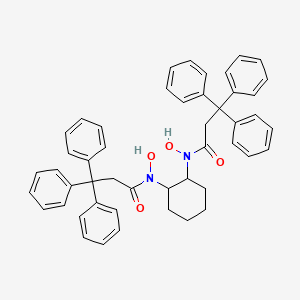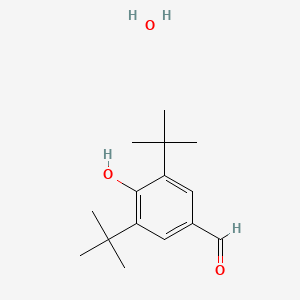
Methyl-7-Methoxy-4-oxo-1,4-dihydrochinolin-6-carboxylat
Übersicht
Beschreibung
“Methyl 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate” is a chemical compound with the molecular formula C12H11NO4 . It is a derivative of quinoline, a heterocyclic organic compound .
Synthesis Analysis
The synthesis of “Methyl 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate” can be achieved from 4-[(2,2-Dimethyl-4,6-dioxo-[1,3]dioxan-5-ylidenemethyl)-amino]-2-methoxy-benzoic acid methyl ester .Molecular Structure Analysis
The InChI code for this compound is 1S/C12H11NO4/c1-16-11-6-9-7 (10 (14)3-4-13-9)5-8 (11)12 (15)17-2/h3-6H,1-2H3, (H,13,14) . The molecular weight of the compound is 233.22 .Physical And Chemical Properties Analysis
The predicted boiling point of the compound is 421.0±45.0 °C, and its predicted density is 1.267±0.06 g/cm3 . The compound is a solid at room temperature .Wissenschaftliche Forschungsanwendungen
Krebsforschungs-Tyrosinkinase-Inhibitor-Metabolit
Methyl-7-Methoxy-4-oxo-1,4-dihydrochinolin-6-carboxylat ist ein Metabolit von Lenvatinib, einem oral aktiven Inhibitor mehrerer Rezeptor-Tyrosinkinasen, einschließlich VEGF-, FGF- und SCF-Rezeptoren. Diese Rezeptoren sind oft an Tumorwachstum und Angiogenese beteiligt. Daher ist diese Verbindung in der Krebsforschung für ihre potenzielle Verwendung bei der Untersuchung der Pharmakokinetik und des Metabolismus von Lenvatinib im Kontext der Krebsbehandlung von Bedeutung .
Pharmazeutische Entwicklungssynthese-Zwischenprodukt
Diese Verbindung dient als Zwischenprodukt bei der Synthese verschiedener pharmazeutischer Wirkstoffe. Seine chemische Struktur ermöglicht weitere Modifikationen, die zur Entwicklung neuer Medikamente mit potenziellen therapeutischen Anwendungen führen können. Forscher können seine Einarbeitung in neuartige Verbindungen erforschen, die wünschenswerte pharmakologische Eigenschaften aufweisen können .
Chemische Sicherheit und Handhabung von MSDS-Informationen
Das Sicherheitsdatenblatt (MSDS) für this compound liefert wichtige Informationen zu seiner Sicherheit, Handhabung und Lagerung. Dies ist entscheidend für Forscher, die mit dieser Verbindung in einem Labor arbeiten, um sichere Verfahren und die Einhaltung gesetzlicher Vorschriften zu gewährleisten .
Analytische Chemie Referenzstandard
In der analytischen Chemie kann diese Verbindung als Referenzstandard zur Kalibrierung von Instrumenten oder zur Validierung analytischer Methoden verwendet werden. Seine gut definierten Eigenschaften machen ihn für den Einsatz in der Hochleistungsflüssigchromatographie (HPLC) und anderen analytischen Techniken geeignet, um die Genauigkeit und Präzision in der chemischen Analyse zu gewährleisten .
Biochemische Studien Enzym-Interaktion
Die Interaktionen von this compound mit verschiedenen Enzymen können untersucht werden, um sein biochemisches Verhalten zu verstehen. Diese Forschung kann Einblicke in seine Stoffwechselwege und mögliche Auswirkungen auf biologische Systeme liefern .
Materialwissenschaft organische elektronische Materialien
Aufgrund seiner organischen Natur und seiner spezifischen elektronischen Eigenschaften kann diese Verbindung Anwendungen in der Materialwissenschaft finden, insbesondere bei der Entwicklung organischer elektronischer Materialien wie organischer Leuchtdioden (OLEDs) oder organischer Photovoltaik (OPVs) .
Safety and Hazards
The compound is classified under the GHS07 hazard class . The hazard statements include H302, H315, H319, H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Eigenschaften
IUPAC Name |
methyl 7-methoxy-4-oxo-1H-quinoline-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c1-16-11-6-9-7(10(14)3-4-13-9)5-8(11)12(15)17-2/h3-6H,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYKSVPGCVLNVIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=O)C=CNC2=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901195376 | |
| Record name | Methyl 1,4-dihydro-7-methoxy-4-oxo-6-quinolinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901195376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
205448-65-3 | |
| Record name | Methyl 1,4-dihydro-7-methoxy-4-oxo-6-quinolinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=205448-65-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 1,4-dihydro-7-methoxy-4-oxo-6-quinolinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901195376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




